molecular formula C4H4Br2Cl2 B15490509 1,4-Dibromo-2,3-dichlorobut-2-ene CAS No. 1773-64-4

1,4-Dibromo-2,3-dichlorobut-2-ene

Cat. No.: B15490509
CAS No.: 1773-64-4
M. Wt: 282.79 g/mol
InChI Key: NEPLHIRUFZGDOR-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dichlorobut-2-ene is a useful research compound. Its molecular formula is C4H4Br2Cl2 and its molecular weight is 282.79 g/mol. The purity is usually 95%.
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Properties

CAS No.

1773-64-4

Molecular Formula

C4H4Br2Cl2

Molecular Weight

282.79 g/mol

IUPAC Name

1,4-dibromo-2,3-dichlorobut-2-ene

InChI

InChI=1S/C4H4Br2Cl2/c5-1-3(7)4(8)2-6/h1-2H2

InChI Key

NEPLHIRUFZGDOR-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(CBr)Cl)Cl)Br

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1,4-dibromo-2,3-dichlorobut-2-ene, and how can isomer purity be ensured?

  • Methodological Answer : Halogenation of butene derivatives via radical or electrophilic addition under controlled conditions (e.g., using N-bromosuccinimide and chlorine gas in inert solvents). Isomer purity can be optimized by adjusting reaction temperature and catalysts. Confirm purity via GC-MS (retention time comparison) and polarimetry (if chiral centers exist) .
  • Key Data : For analogous dibromo compounds, isomer separation efficiency using silica gel chromatography exceeds 95% when eluted with hexane/ethyl acetate (9:1) .

Q. How can the structure of this compound be unambiguously characterized?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT for halogen proximity), IR (C=C and C-Br/C-Cl stretches), and X-ray crystallography. For crystallography, use SHELXL refinement to resolve halogen positions .
  • Key Data : In similar dichlorobutene structures, C-Cl bond lengths range from 1.72–1.76 Å, while C-Br bonds are 1.93–1.97 Å .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : Use GC-MS with electron capture detection (ECD) for halogenated byproducts. For non-volatile impurities, employ HPLC-UV/Vis with C18 columns and acetonitrile/water gradients. Validate methods using spiked samples (recovery rates >90%) .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : Compare trans vs. cis isomers using kinetic studies (NMR monitoring). Trans isomers typically exhibit higher dienophile activity due to reduced steric hindrance. Computational modeling (DFT) can predict orbital alignment and transition states .
  • Key Data : For trans-1,4-dichlorobut-2-ene, reaction rates with cyclopentadiene are 2.3× faster than cis isomers .

Q. What mechanistic pathways dominate the thermal degradation of this compound, and how can stability be enhanced?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and pyrolysis-GC-MS to identify degradation products (e.g., HBr, HCl, or dihalogenated alkanes). Stabilize via additives like antioxidants (BHT) or by storing under nitrogen .
  • Key Data : Decomposition onset for similar halogenated alkenes occurs at 120–150°C, releasing toxic gases (LC₅₀ < 500 ppm in rodents) .

Q. Can computational models predict the environmental persistence of this compound?

  • Methodological Answer : Use QSAR models to estimate half-life in soil/water. Parameterize with logP (estimated 3.8–4.2) and bond dissociation energies (C-Br: ~65 kcal/mol). Validate against experimental biodegradation assays .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound for chiral catalyst development?

  • Methodological Answer : Resolve racemic mixtures via chiral chromatography (e.g., Chiralpak IA column) or asymmetric synthesis using enantioselective halogenation catalysts. Monitor enantiomeric excess (ee) via chiral HPLC .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer : Use fume hoods with HEPA filters, wear nitrile gloves, and avoid contact with reducing agents (risk of exothermic decomposition). Emergency protocols should include neutralization with NaHCO₃ for spills .

Contradictions & Open Questions

  • Evidence Gap : Limited direct data on this compound’s ecotoxicity. Current predictions rely on structurally similar compounds (e.g., 1,4-dichlorobut-2-ene), which may underestimate bioaccumulation potential .
  • Research Priority : Develop isotope-labeled analogs for precise metabolic tracking in environmental samples.

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